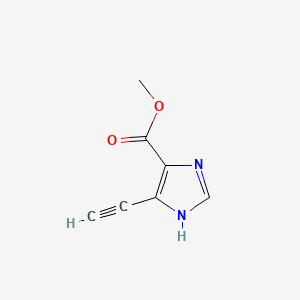
methyl 5-ethynyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethynyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with an ethynyl group at the 5-position and a carboxylate ester at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethynyl-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and an isocyanide.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated imidazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the imidazole with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation to form various oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized ethynyl derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 5-ethynyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 5-ethynyl-1H-imidazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic residues in proteins, while the imidazole ring can engage in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
- Methyl 5-methyl-1H-imidazole-4-carboxylate
- Ethyl 5-ethynyl-1H-imidazole-4-carboxylate
- Methyl 5-phenyl-1H-imidazole-4-carboxylate
Comparison:
- Methyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the ethynyl group, which may result in different reactivity and biological activity.
- Ethyl 5-ethynyl-1H-imidazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect solubility and reactivity.
- Methyl 5-phenyl-1H-imidazole-4-carboxylate: Contains a phenyl group instead of an ethynyl group, leading to different electronic and steric properties.
Methyl 5-ethynyl-1H-imidazole-4-carboxylate is unique due to the presence of the ethynyl group, which imparts specific reactivity and potential for covalent interactions with biological targets.
Propriétés
IUPAC Name |
methyl 5-ethynyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h1,4H,2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYWQRMHXRHDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
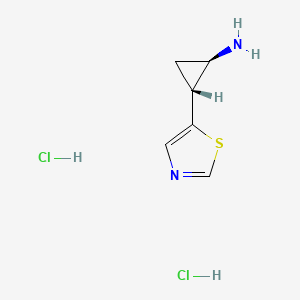
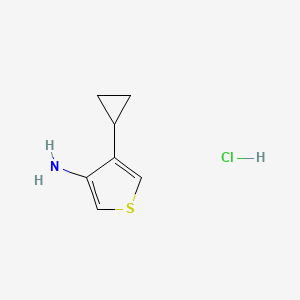
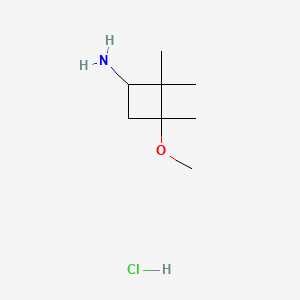
amine hydrochloride](/img/structure/B6608922.png)
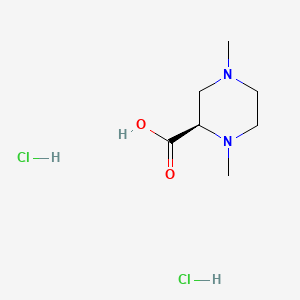

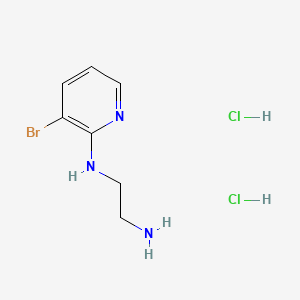
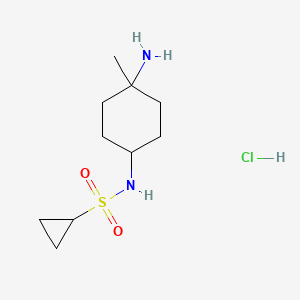
![6-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B6608959.png)
![[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608961.png)
![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B6608968.png)
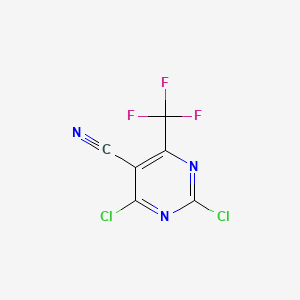
![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)
